1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine
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Overview
Description
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine is a complex organic compound with the molecular formula C23H30N2O2S. This compound is characterized by the presence of a benzenesulfonyl group attached to a cyclobutyl ring, which is further connected to a propyl chain and a phenylpiperazine moiety.
Preparation Methods
The synthesis of 1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Cyclobutyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with cyclobutylamine under basic conditions to form the benzenesulfonyl cyclobutyl intermediate.
Alkylation: The intermediate is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Coupling with Phenylpiperazine: The final step involves the coupling of the alkylated intermediate with phenylpiperazine under suitable conditions to yield the target compound
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium azide or thiolates
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Scientific Research Applications
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways
Mechanism of Action
The mechanism of action of 1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to interact with sulfhydryl groups in proteins, potentially inhibiting their activity. Additionally, the phenylpiperazine moiety can interact with neurotransmitter receptors, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine can be compared with other similar compounds, such as:
1-{3-[1-(Benzenesulfonyl)cyclopentyl]propyl}-4-phenylpiperazine: This compound has a cyclopentyl ring instead of a cyclobutyl ring, which may affect its chemical reactivity and biological activity.
1-{3-[1-(Benzenesulfonyl)cyclohexyl]propyl}-4-phenylpiperazine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
794530-47-5 |
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Molecular Formula |
C23H30N2O2S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-[3-[1-(benzenesulfonyl)cyclobutyl]propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H30N2O2S/c26-28(27,22-11-5-2-6-12-22)23(13-7-14-23)15-8-16-24-17-19-25(20-18-24)21-9-3-1-4-10-21/h1-6,9-12H,7-8,13-20H2 |
InChI Key |
MUBDCWIYWTUMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCN2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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